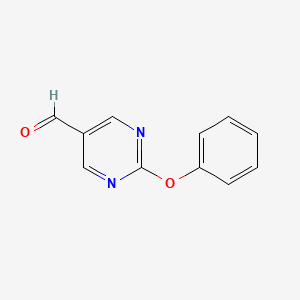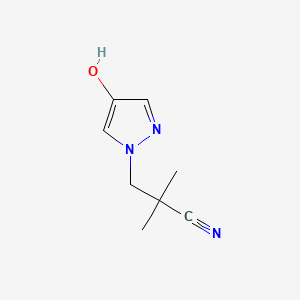
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is an organic compound that features a pyrazole ring substituted with a hydroxy group and a nitrile group attached to a dimethylpropane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-hydroxy-1H-pyrazole with 2,2-dimethylpropanenitrile under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, facilitating the nucleophilic attack on the nitrile group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted pyrazole derivatives
科学的研究の応用
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with the target molecules, influencing their function and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-1H-pyrazole: A simpler analog with similar reactivity but lacking the nitrile and dimethylpropane groups.
2,2-Dimethylpropanenitrile: A compound with a similar nitrile group but without the pyrazole ring.
3-(4-Hydroxy-1H-pyrazol-1-yl)propanoic acid: A structurally related compound with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Hydroxy-1H-pyrazol-1-yl)-2,2-dimethylpropanenitrile is unique due to the combination of the hydroxy-substituted pyrazole ring and the nitrile group attached to a dimethylpropane backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
3-(4-hydroxypyrazol-1-yl)-2,2-dimethylpropanenitrile |
InChI |
InChI=1S/C8H11N3O/c1-8(2,5-9)6-11-4-7(12)3-10-11/h3-4,12H,6H2,1-2H3 |
InChIキー |
XTMNEEADNUVUTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=C(C=N1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


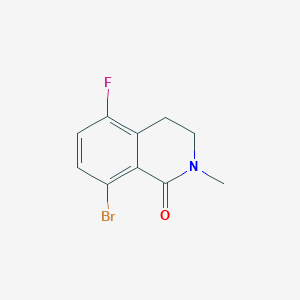
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetonitrile](/img/structure/B13921249.png)
![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)

![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
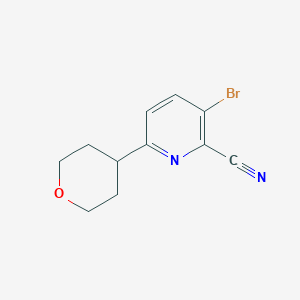
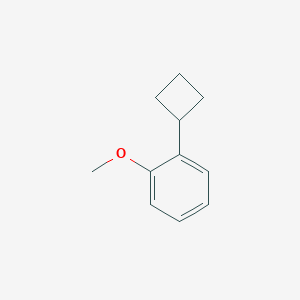
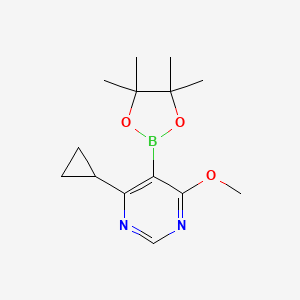
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)



![N-[2-amino-5-(trifluoromethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B13921318.png)
